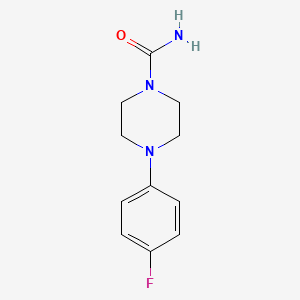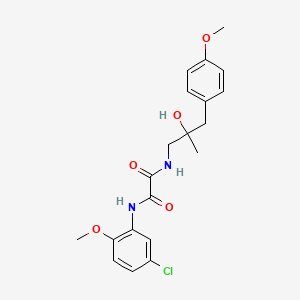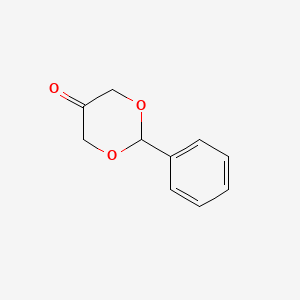
2-Phenyl-1,3-dioxan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dioxan-5-one is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 and is solid at room temperature . The compound is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound can be achieved through the oxidation of a cis-trans mixture of 2-phenyl-1,3-dioxan-5-ol with ruthenium tetraoxide . Another method involves the condensation of glycerol with benzaldehyde, catalyzed by p-toluenesulfonic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O3/c11-9-6-12-10 (13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates the presence of a phenyl group attached to the 1,3-dioxan-5-one ring.Chemical Reactions Analysis
This compound has been observed to undergo dimerization in carbon tetrachloride solution at room temperature . It can also participate in Claisen-Schmidt reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 318.7±42.0 C at 760 mmHg and a melting point of 69-71 C . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure Analysis
- 2-Phenyl-1,3-dioxan-5-one has been used in chemical synthesis, leading to the formation of complex molecular structures. For instance, its dimerization in carbon tetrachloride solution results in the formation of racemic 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane, as revealed by X-ray crystallographic analysis (Collins et al., 1974).
Polymer Synthesis
- The compound has been utilized in the synthesis of polymers. For instance, 2-ethyl-2-hydroxymethyltrimethylene carbonate, a derivative, was used to produce polymers through anionic ring-opening polymerization reactions, demonstrating its versatility in polymer chemistry (Kühling et al., 1991).
Conformational Studies in Organic Chemistry
- Studies have shown that this compound derivatives provide insights into conformational preferences in organic molecules. For example, research on 5-phenyl-1,3-dioxanes demonstrated how substituents affect the conformational energy of the aryl group, providing crucial information for understanding molecular behavior (Bailey et al., 2016).
Liquid Crystal Research
- It has contributed to the development of new liquid crystal compounds, showcasing its role in advancing material science. Research in this area has led to the synthesis of compounds with unique mesomorphic behaviors, hinting at its potential in creating advanced materials (Haramoto et al., 1986).
Electrochemical and Electrical Properties in Novel Compounds
- The synthesis of cofacial bismetallophthalocyanines using 2-phenyl-1,3-dioxane-5-one derivatives has been explored. These novel compounds exhibit varied electrochemical properties, which are significant in the field of electronics and material science (Özer et al., 2007).
Molecular Modeling and Conformational Analysis
- Detailed molecular structure and conformational analysis of this compound derivatives have been conducted using methods like NMR spectroscopy and X-ray analysis. This research is pivotal in understanding the molecular dynamics and interactions of complex organic molecules (Khazhiev et al., 2018).
Pharmaceutical Research and Development
- While avoiding specifics on drug usage and side effects, it's noteworthy that this compound and its derivatives have been studied for their potential in pharmaceuticals. For example, research has been done on compounds like 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one, which are synthesized from this compound derivatives, indicating its importance in medicinal chemistry (Kataeva et al., 2002).
Investigations in Catalytic Processes
- This compound has been a subject of study in catalytic processes, such as its decomposition on copper-based catalysts. This research is vital in understanding catalytic mechanisms and developing new catalytic systems (Červený et al., 2007).
Wirkmechanismus
Target of Action
2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .
Biochemical Pathways
This compound is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .
Pharmacokinetics
Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .
Result of Action
The primary result of the action of this compound is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Phenyl-1,3-dioxan-5-one are not mentioned in the search results, its potential uses in the synthesis of other compounds and participation in various chemical reactions suggest that it could have applications in the development of new synthetic methods and materials .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-dioxan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCQVDEHZTFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

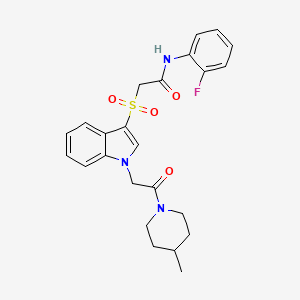
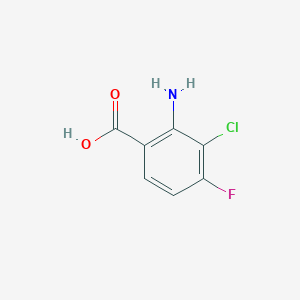

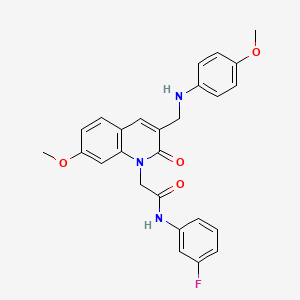
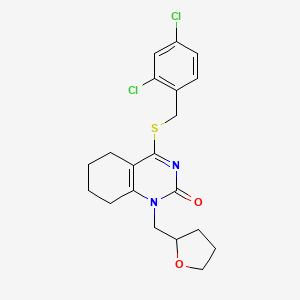




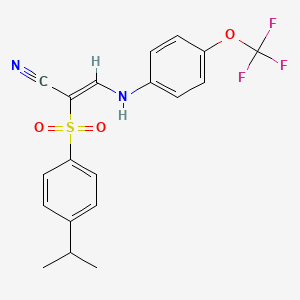
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)
